molecular formula C27H23FN6O3 B2719646 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-99-9

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

カタログ番号: B2719646
CAS番号: 1031664-99-9
分子量: 498.518
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core. Key structural features include:

  • 2-Fluorophenyl substituent at position 3, which enhances lipophilicity and may influence receptor binding .

特性

CAS番号

1031664-99-9

分子式

C27H23FN6O3

分子量

498.518

IUPAC名

3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a unique combination of a quinazolinone core fused with a triazole ring and piperazine moiety. The presence of fluorine and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Profile

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential activity against various bacterial and fungal strains:

Activity MIC (μg/mL) Reference
Antifungal0.0156
Antibacterial0.125–8

2. Anticancer Activity

The quinazoline scaffold is known for its anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

  • Case Study : A related compound exhibited IC50 values in the range of 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating significant potential for further development as an anti-tubercular agent .

3. CNS Activity

The piperazine moiety is often associated with central nervous system (CNS) effects, including anticonvulsant and antidepressant activities:

  • Case Study : Compounds with similar piperazine structures have demonstrated CNS depressant effects and anticonvulsant activities, suggesting that our compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Key observations include:

  • Fluorine Substitution : The presence of a fluorine atom enhances metabolic stability and may improve binding affinity to target receptors.
  • Methoxy Group : The methoxy substituent can increase lipophilicity, facilitating better membrane permeability and bioavailability.

The proposed mechanism of action involves interaction with specific enzyme targets or receptors within microbial or cancerous cells. For instance, docking studies have indicated that triazole derivatives can inhibit key enzymes involved in DNA replication and cell division .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. The incorporation of piperazine moieties has been linked to enhanced antibacterial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

  • Case Study : A series of triazole derivatives were synthesized and tested for their antimicrobial efficacy. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential .

Anticancer Properties

The quinazolinone framework is known for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : Studies on related quinazolinone derivatives have revealed their ability to inhibit tumor growth in vitro and in vivo, suggesting that the compound may possess similar anticancer activities .

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin receptors.

  • Case Study : Research on piperazine-containing compounds indicates their efficacy as anxiolytics and antidepressants by modulating serotonin levels in the brain . This suggests that the compound could be explored for similar neuropharmacological applications.

Pharmacological Insights

類似化合物との比較

Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives

Compound Name Substituents (Position) Molecular Weight logP Key Biological Activity Reference
3-(2-Fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one 3: 2-Fluorophenyl; 8: 4-(4-Methoxyphenyl)piperazine ~505.5 (est.) ~3.8 Not reported (inferred CNS/pesticidal) (This compound)
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) 3: 4-Chlorophenyl; 8: 4-Phenylpiperazine 484.94 3.546 Not reported (high logP suggests CNS penetration)
2-(4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one (15e) Quinazolin-4-one core; cyclopropanecarbonyl group ~463.5 (est.) ~3.2 Anticonvulsant (in vitro assays)
3-(4-Fluorophenyl)-2-methyl-8-thiophen-2-yl-pyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazoloquinazolinone core; thiophene substituent ~393.4 (est.) ~2.9 Not reported (structural analog)

Key Observations:

Substituent Effects on logP :

  • The 2-fluorophenyl group in the target compound increases logP (~3.8) compared to the 4-fluorophenyl analog (~2.9), suggesting enhanced membrane permeability .
  • Replacement of 4-methoxyphenylpiperazine (target compound) with phenylpiperazine (E543-0314) marginally reduces logP (3.546 vs. ~3.8) due to decreased electron-donating effects .

Biological Activity Trends :

  • Piperazine-containing derivatives (e.g., E543-0314, compound 15e) are prioritized for CNS targets due to their affinity for serotonin/dopamine receptors .
  • Methoxy groups (as in the target compound) may improve metabolic stability compared to halogenated analogs .

Key Insights:

  • Piperazine Linkage: The 4-(4-methoxyphenyl)piperazine-1-carbonyl group in the target compound enhances solubility compared to non-polar substituents (e.g., phenylpiperazine in E543-0314) .
  • Fluorine vs. Chlorine : The 2-fluorophenyl group (target) may offer better metabolic stability than 4-chlorophenyl (E543-0314), as fluorine is less prone to forming reactive metabolites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。